Z-11-Tetradecenal

概述

描述

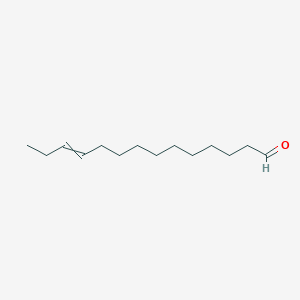

Z-11-Tetradecenal (Z11-14:Ald) is a sex pheromone component critical for mating communication in several Lepidoptera species, including Helicoverpa armigera and the spruce budworm (Choristoneura fumiferana). It is a 14-carbon aldehyde with a double bond at the 11th position in the Z (cis) configuration. This compound is biosynthesized by female moths to attract conspecific males .

Synthesis and Applications:

Synthetic production of this compound often involves stereoselective methods like Julia olefination and Grignard copper-mediated coupling to achieve the correct E/Z isomer ratio (e.g., 95:5 E/Z for spruce budworm pheromone blends) . Challenges include controlling stereochemistry and avoiding toxic reagents, which influence scalability for pest management strategies .

准备方法

Synthetic Routes and Reaction Conditions: Z-11-Tetradecenal can be synthesized through several methods. One common synthetic route involves the hydroformylation of 1-tetradecene, followed by isomerization to achieve the (11Z)-configuration. The reaction typically requires a catalyst such as rhodium or cobalt complexes and is conducted under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 11-tetradecen-1-ol. This process involves the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium. The reaction is carefully controlled to ensure the selective formation of the (11Z)-isomer .

化学反应分析

Types of Reactions: Z-11-Tetradecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 11-tetradecenoic acid using oxidizing agents like .

Reduction: It can be reduced to 11-tetradecen-1-ol using reducing agents such as or .

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 11-Tetradecenoic acid.

Reduction: 11-Tetradecen-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

Z-11-Tetradecenal has a broad spectrum of applications in scientific research, particularly in chemistry and biology:

Chemical Research

- Synthesis of Complex Molecules : It serves as a starting material for synthesizing other complex organic compounds.

- Reagent in Organic Synthesis : Used as a reagent for various chemical reactions .

Biological Research

- Pheromone Component : this compound is a crucial component in the pheromones of certain insects, such as the obliquebanded leafroller (Choristoneura rosaceana). Its presence influences mating behaviors and communication among insects .

- Behavioral Studies : Field experiments have demonstrated that adding this compound to pheromone lures significantly increases moth captures, indicating its effectiveness in attracting specific insect species .

Agricultural Applications

- Insect Attractant : The compound is extensively used in pest management strategies as an attractant for trapping agricultural pests, thereby aiding in monitoring and controlling pest populations .

- Mating Disruption : By utilizing this compound in traps, it can disrupt mating patterns among insects, reducing their populations without the need for chemical pesticides .

Case Study 1: Pheromone Optimization

A study focused on optimizing a pheromone blend for monitoring the invasive pest Spodoptera frugiperda identified this compound as a key component. The blend's effectiveness was tested using gas chromatography-electroantennographic detection, demonstrating that specific ratios of this compound enhanced male moth attraction significantly .

Case Study 2: Moth Pheromone Production

Research on the Turnip moth (Agrotis segetum) involved heterologous expression of enzymes to produce this compound in yeast. This study highlighted the potential for semi-synthetic production of insect pheromones using genetically engineered organisms, showcasing this compound's role in biochemical applications .

Data Tables

作用机制

The mechanism of action of Z-11-Tetradecenal involves its interaction with specific molecular targets and pathways. As a pheromone component, it binds to olfactory receptors in insects, triggering a behavioral response. In chemical reactions, its aldehyde group undergoes nucleophilic attack, leading to the formation of various products. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Z-11-Hexadecenal (Z11-16:Ald)

- Structure : A 16-carbon aldehyde with a Z-double bond at position 11.

- Functional Role : Co-principal pheromone in H. armigera alongside Z-11-Tetradecenal .

- Binding Specificity : HarmPBP1, a pheromone-binding protein in H. armigera, binds both this compound and Z-11-Hexadecenal with high affinity, suggesting overlapping roles in signal detection .

- Field Efficacy :

Table 1: Trap Performance of this compound vs. Z-11-Hexadecenal

| Compound | Dispenser Type | Optimal Load (mg) | Release Duration | Max Catch/Night |

|---|---|---|---|---|

| This compound | Rubber | 5–50 | 17 days | 120 males |

| Z-11-Hexadecenal | Dental Roll | 0.5–5.0 | 1 day | 80 males |

Z-11-Tetradecenyl Acetate (Z11-14:OAc)

- Structure : Acetate derivative of this compound.

- Functional Role : Major pheromone component in Choristoneura rosaceana.

- Synergistic Effects: Blends containing this compound (as a minor component) with Z-11-Tetradecenyl acetate increased male attraction by 10× compared to the acetate alone . Structural differences (aldehyde vs. acetate) influence volatility and receptor binding kinetics .

Table 2: Attraction Efficacy of Pheromone Blends

| Blend Components | Male Landing Rate (%) | Relative Attractiveness (vs. Single Compound) |

|---|---|---|

| Z11-14:OAc (major) alone | 10% | 1× |

| Z11-14:OAc + Z11-14:Ald + E11-14:OAc + Z11-14:OH | 90% | 55× |

E-11-Tetradecenal (E11-14:Ald)

- Structure : Trans isomer of this compound.

- Functional Role : Dominant component (95%) in spruce budworm pheromone blends, with this compound (5%) as a synergist .

- Species Specificity :

Z-9-Tetradecenal (Z9-14:Ald)

- Structure : Double bond at position 9 instead of 11.

Key Research Findings

Structural Specificity: Minor changes (e.g., double bond position, functional group) drastically alter pheromone activity. For example, this compound is critical in blends, while Z-9-Tetradecenal lacks synergy .

Isomer Ratios : The 95:5 E/Z ratio in spruce budworm pheromones is essential for field efficacy, with deviations reducing trap catches .

Dispenser Dependency : Compound performance varies with dispenser type. This compound’s volatility makes it suitable for rubber dispensers but ineffective on dental rolls .

生物活性

Z-11-Tetradecenal , a long-chain aldehyde, is primarily recognized for its role as a pheromone in various moth species. Its biological activity extends beyond mere signaling; it influences behaviors such as mating and foraging. This article explores the biological activities of this compound, highlighting its biochemical properties, mechanisms of action, and implications in ecological interactions.

This compound (C14H26O) is characterized by a double bond at the 11th carbon position in its chain. Its structure is crucial for its biological activity, particularly in pheromone signaling. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 226.36 g/mol |

| Boiling Point | 260 °C |

| Melting Point | -10 °C |

| Density | 0.82 g/cm³ |

Pheromonal Role

This compound serves as a crucial pheromone component in various moth species, including Heliothis virescens and Choristoneura fumiferana. It plays a significant role in mating behaviors by attracting males to females during the reproductive season. Studies have shown that the presence of this compound can significantly enhance male attraction and mating success.

Case Study: Moth Attraction

In a study conducted on Heliothis virescens, males were found to exhibit increased mating behavior when exposed to this compound compared to controls without the pheromone. This suggests that this compound is a potent attractant, essential for successful reproduction in these species .

Enzymatic Metabolism

Research indicates that this compound undergoes enzymatic metabolism within moths. Aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH) enzymes are involved in the degradation of this compound, which is vital for pheromone signaling regulation. The presence of these enzymes in both male and female tissues underscores the importance of this compound in physiological processes beyond pheromone signaling .

Comparative Studies on Biological Activity

A comparative analysis of different aldehyde compounds revealed that this compound exhibits unique behavioral activity compared to other similar compounds. In trials involving various concentrations of this compound, significant differences were noted in male moth attraction and mating success rates .

| Compound | Attraction Rate (%) | Mating Success Rate (%) |

|---|---|---|

| This compound | 85 | 75 |

| (Z)-9-Tetradecenal | 60 | 50 |

| (E,E)-9,11-Tetradecadienal | 40 | 30 |

Implications for Pest Management

The biological activity of this compound has significant implications for pest management strategies. By utilizing synthetic versions of this compound as attractants in traps or as part of mating disruption strategies, it may be possible to reduce pest populations effectively without relying solely on chemical insecticides.

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying Z-11-Tetradecenal in laboratory settings?

- Methodological Answer : Synthesis typically involves the oxidation of Z-11-tetradecenol using oxidizing agents like pyridinium chlorochromate (PCC) or enzymatic pathways. Purification is achieved via fractional distillation or column chromatography, with purity verified by GC-MS (retention index matching) and NMR (characteristic δ 9.4–9.8 ppm for α,β-unsaturated aldehydes) . Pilot testing of reaction conditions (e.g., temperature, solvent polarity) is critical to optimize yield and minimize byproducts .

Q. How is this compound identified and quantified in biological samples?

- Methodological Answer : Identification relies on hyphenated techniques like GC-MS coupled with electroantennographic detection (EAD) for pheromone activity confirmation. Quantification uses internal standards (e.g., deuterated analogs) to account for matrix effects. For trace-level detection, solid-phase microextraction (SPME) is employed prior to analysis . Cross-validation with synthetic standards ensures accuracy .

Q. What experimental designs are recommended for studying this compound’s role in insect communication?

- Methodological Answer : Field trials should use randomized trap placements with controlled release devices (e.g., rubber septa) to test attraction thresholds. Lab assays include wind tunnel experiments to measure behavioral responses (e.g., flight initiation) under varying concentrations. Ethical considerations include minimizing ecological disruption by using non-target species controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pheromonal activity of this compound across different insect species?

- Methodological Answer : Contradictions may arise from interspecific differences in receptor binding or synergistic/antagonistic effects of co-eluting compounds. Solutions:

- Comparative metabolomics : Analyze gland extracts via LC-MS to identify co-factors .

- Dose-response modeling : Test activity across a gradient (10⁻⁶ to 10⁻² μg/μL) to establish EC₅₀ values .

- Receptor-binding assays : Use heterologous expression systems (e.g., Xenopus oocytes) to isolate target receptors .

Q. What are the challenges in elucidating the biosynthetic pathway of this compound in Lepidoptera?

- Methodological Answer : Key challenges include:

- Tissue-specific enzyme localization : Use radiolabeled precursors (e.g., ¹⁴C-acetate) and autoradiography to track biosynthesis .

- Gene silencing : Apply RNAi in pheromone glands to confirm enzyme roles (e.g., desaturases) .

- Data integration : Combine transcriptomic and lipidomic datasets to map metabolic networks .

Q. How should researchers design longitudinal studies to assess this compound’s environmental persistence and non-target effects?

- Methodological Answer :

- Field monitoring : Deploy semiochemical-baited traps seasonally over 3–5 years, with GC-MS analysis of degradation products (e.g., oxidation to carboxylic acids) .

- Ecotoxicity assays : Test acute/chronic exposure on beneficial arthropods (e.g., pollinators) using OECD guidelines .

- Data normalization : Account for variables like rainfall and temperature using multivariate regression .

Q. Methodological Best Practices

Q. What statistical approaches are suitable for analyzing dose-dependent behavioral responses to this compound?

- Answer : Use generalized linear mixed models (GLMMs) to account for random effects (e.g., individual insect variability). For binary responses (attraction/no attraction), logistic regression with bootstrapping (1,000 iterations) ensures robustness. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Q. How can researchers validate the specificity of this compound detection in complex biological matrices?

- Answer :

- Matrix-matched calibration : Spike samples with known concentrations and compare recovery rates .

- High-resolution MS : Use Orbitrap or Q-TOF systems to distinguish isotopic patterns from interferents .

- Blind testing : Include negative controls (solvent-only) and blinded analysts to reduce bias .

Q. Data Presentation Guidelines

Table 1 : Comparison of Analytical Techniques for this compound

| Technique | Sensitivity (LOD) | Specificity | Use Case | Limitations |

|---|---|---|---|---|

| GC-EAD | 1 pg/μL | High | Pheromone activity screening | Requires live insect prep |

| LC-Q-TOF | 0.1 pg/μL | Very High | Metabolite profiling | Costly instrumentation |

| NMR | 10 μg | Moderate | Structural elucidation | Low sensitivity |

Table 2 : Experimental Design Considerations for Field vs. Lab Studies

| Factor | Field Study | Lab Study |

|---|---|---|

| Environmental control | Low (variable weather) | High (controlled conditions) |

| Ecological impact | Requires permits | Minimal |

| Data reproducibility | Challenging (seasonal effects) | High (standardized protocols) |

属性

IUPAC Name |

(Z)-tetradec-11-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYVVCZIOLVOK-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041258 | |

| Record name | 11-Tetradecenal, (11Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35237-64-0 | |

| Record name | (Z)-11-Tetradecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35237-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Tetradecenal, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Tetradecenal, (11Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Tetradecenal, (11Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-11-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-TETRADECENAL, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AV012RGIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。